molecular formula C7H6N2O4S B13012739 Methyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Methyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Cat. No.: B13012739
M. Wt: 214.20 g/mol
InChI Key: BJCROPYUAJFHNG-UHFFFAOYSA-N
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Description

Methyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate typically involves the reaction of 2-(2-formamidothiazol-4-yl)oxalic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Methyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it suitable for particular applications in research and industry that other compounds may not be able to fulfill.

Properties

IUPAC Name

methyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c1-13-6(12)5(11)4-2-14-7(9-4)8-3-10/h2-3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCROPYUAJFHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CSC(=N1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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